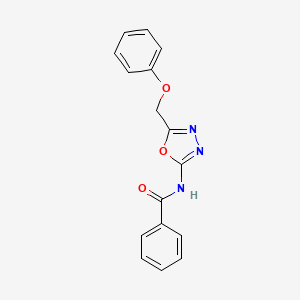

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-15(12-7-3-1-4-8-12)17-16-19-18-14(22-16)11-21-13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJKYVCNLDORDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of phenoxyacetic acid hydrazide with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing the phenoxymethyl group.

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide is primarily utilized as an intermediate in the synthesis of more complex molecules. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution:

- Oxidation : Can be performed using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Achieved with lithium aluminum hydride.

- Substitution : The phenoxymethyl group can be replaced through nucleophilic substitution reactions.

These reactions enable the development of derivatives with tailored properties for specific applications in medicinal chemistry and materials science.

The compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a broad range of biological activities:

- Anticancer Properties : A study highlighted that various 1,3,4-oxadiazole derivatives were screened for anticancer activity against different cell lines. For instance, some compounds demonstrated significant growth inhibition against cancer cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer) with growth inhibition percentages exceeding 90% .

- Antimicrobial Activity : The compound's derivatives have shown promise as antimicrobial agents, making them candidates for drug development targeting bacterial infections.

Industrial Applications

In the industrial sector, this compound is explored for its role in the development of new materials. Its unique properties allow it to be utilized in:

- Polymer Development : The compound can serve as a building block for polymers with specific thermal and mechanical properties.

- Coatings : Its bioactive characteristics make it suitable for coatings that require antimicrobial properties or enhanced durability.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives in various applications:

These findings underscore the compound's potential in therapeutic applications and highlight the importance of continued research into its biological effects.

Mechanism of Action

The mechanism of action of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

- Substituents on the benzamide ring (e.g., electron-withdrawing nitro or trifluoromethyl groups) significantly influence synthesis yields and bioactivity. For example, 1q (4-nitro) exhibits lower yield (59%) compared to 1p (4-methyl, 72%), likely due to steric or electronic effects during cyclization .

- Halogenated derivatives (e.g., HSGN-235 with 3-fluoro and trifluoromethoxy groups) are prioritized for antimicrobial applications, suggesting the target compound’s unsubstituted benzamide may offer a balance between synthetic accessibility and tunable activity .

Antifungal Activity

- LMM5 and LMM11 (): These compounds inhibit thioredoxin reductase in Candida albicans, with LMM5 showing efficacy at 50 µg/mL. The phenoxymethyl group in the target compound may enhance membrane penetration compared to LMM5’s sulfamoyl group, though direct comparisons are lacking .

- OZE-I/OZE-II/OZE-III (): Derivatives with tetrahydro-naphthalenyl or chlorophenyl substituents exhibit biofilm inhibition against Staphylococcus aureus. The phenoxymethyl group’s lipophilicity could similarly enhance biofilm penetration .

Antiviral Activity

- Compound 446/448/4415 (): Nitro and methylthio substituents on benzamide improve antiviral activity over reference standards. The target compound’s unsubstituted benzamide may require functionalization for comparable efficacy .

Anti-Inflammatory Activity

- VIa-VIl Series (): Alkylthio substituents on oxadiazole enhance anti-inflammatory effects (e.g., VId, p<0.0001).

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The phenoxymethyl group increases logP compared to thiophene (e.g., compound 25 in , logP ~2.5) or furan derivatives (e.g., LMM11). This could improve blood-brain barrier penetration but may reduce solubility .

- Molecular Weight : At ~285.32 g/mol (inferred from analogs), the compound falls within Lipinski’s rule of five, suggesting favorable oral bioavailability .

Computational and Docking Studies

- Derivative 6a (): A sulfonyl-substituted analog shows strong binding to human carbonic anhydrase II (hCA II) via hydrophobic and hydrogen-bond interactions. The phenoxymethyl group’s flexibility may allow similar adaptive binding in other targets .

- LMM5/LMM11 (): Docking studies highlight the importance of sulfamoyl and furan groups in enzyme inhibition. Structural optimization of the target compound could involve introducing such moieties .

Biological Activity

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a 1,3,4-oxadiazole ring substituted with a phenoxymethyl group and a benzamide moiety. The molecular formula is with a molecular weight of approximately 341.4 g/mol. The unique structural arrangement contributes to its biological properties.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities:

- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells .

- Antimicrobial Properties : The compound is also being investigated for its potential antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Similar to other benzamide derivatives, this compound may induce apoptosis in cancer cells by activating caspase pathways.

- Inhibition of Enzymatic Activity : The oxadiazole ring is known to interact with various biological macromolecules, potentially disrupting their normal function .

- Molecular Docking Studies : Computational studies have indicated that the compound can effectively bind to target proteins involved in cancer progression, suggesting a mechanism for its anticancer activity .

Anticancer Efficacy

A study conducted by Zhang et al. reported that derivatives of oxadiazoles exhibited significant cytotoxicity against multiple cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HEPG2 | 1.18 ± 0.14 |

| Compound B | MCF7 | 0.056 |

| This compound | A549 | Not yet determined |

These findings indicate that modifications in the oxadiazole structure can enhance anticancer potency.

Antimicrobial Studies

Research has also focused on the antimicrobial properties of this compound. In vitro tests demonstrated its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide, and how is purity validated?

- Answer : The compound is typically synthesized via multi-step protocols involving (i) esterification of substituted benzoic acids, (ii) hydrazide formation, and (iii) cyclization with cyanogen bromide or coupling reagents. For example, similar oxadiazole derivatives are synthesized using microwave-assisted methods (e.g., Scheme 1 in ) or conventional coupling (). Purity is validated using TLC (Rf values), melting point determination, and advanced techniques like HPLC (95–100% purity in ). Structural confirmation employs NMR, IR, and mass spectrometry () .

Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structure of oxadiazole derivatives?

- Answer : NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, oxadiazole-linked CH at δ 4.5–5.5 ppm). NMR confirms carbonyl (C=O, ~165–170 ppm) and oxadiazole ring carbons (~155–160 ppm). IR detects C=O stretches (~1660 cm) and C=N vibrations (~1500 cm) ( ). Mass spectrometry provides molecular ion peaks (e.g., [M+H]) .

Q. What preliminary biological activities are reported for structurally similar oxadiazole derivatives?

- Answer : Analogous compounds exhibit antimicrobial activity against S. aureus (), anticancer effects via apoptosis induction ( ), and enzyme inhibition (e.g., HDAC, ; lipoxygenase, ). Activity often correlates with the oxadiazole ring’s ability to interact with enzyme active sites or metal ions () .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of oxadiazole-based anticancer agents?

- Answer : Key modifications include:

- Substituent Effects : Electron-withdrawing groups (e.g., -CF, -Br) enhance anticancer potency ().

- Linker Flexibility : Phenoxymethyl groups improve solubility and target engagement ().

- Hybrid Scaffolds : Combining oxadiazole with benzamide or pyridine moieties (e.g., ) increases HDAC inhibitory activity. SAR studies should prioritize in vitro cytotoxicity assays (e.g., MTT) and molecular docking to validate target interactions ( ) .

Q. What experimental strategies resolve contradictions in bioactivity data across oxadiazole derivatives?

- Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity) or structural nuances. For example:

- Bioactivity Validation : Replicate assays under standardized conditions (e.g., MIC for antimicrobial activity in ).

- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays (e.g., HDAC activity in ) to confirm target relevance.

- Computational Modeling : Compare docking poses (e.g., ) to identify critical binding residues (e.g., hCA II interactions) .

Q. How are molecular docking and dynamics simulations utilized to study oxadiazole-protein interactions?

- Answer : Docking tools (AutoDock, Glide) predict binding modes by aligning the oxadiazole ring with catalytic pockets (e.g., HDAC8 in ). For example, derivative 6a () forms hydrogen bonds with Thr199/Glu114 in hCA II. MD simulations (100 ns) assess complex stability, with RMSD/RMSF analyses validating pose retention .

Q. What methodologies improve synthetic yields of low-yield oxadiazole derivatives?

- Answer : Low yields (e.g., 12–18% in ) may result from steric hindrance or side reactions. Optimization strategies include:

- Microwave Assistance : Reduces reaction time and improves regioselectivity ().

- Catalyst Screening : Use DMAP or TEA to enhance coupling efficiency ().

- Solvent Optimization : Polar aprotic solvents (DMF, THF) favor cyclization () .

Methodological Considerations

Q. How do researchers validate the selectivity of oxadiazole derivatives for therapeutic targets?

- Answer : Selectivity is assessed via:

- Enzyme Panels : Test against isoforms (e.g., HDAC1 vs. HDAC6 in ).

- Cellular Profiling : Compare cytotoxicity in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293).

- Kinase Screening : Use kinase profiling arrays to rule off-target effects ( ) .

Q. What analytical techniques are critical for characterizing unstable intermediates in oxadiazole synthesis?

- Answer : Real-time monitoring via LC-MS or in situ IR detects transient intermediates (e.g., acyl hydrazides). Low-temperature NMR (−40°C) stabilizes reactive species. For air-sensitive steps, Schlenk techniques or gloveboxes prevent oxidation () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.